molecular formula C27H22N2O6 B8787454 1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE

1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE

Cat. No. B8787454
M. Wt: 470.5 g/mol
InChI Key: NQFDLVFUJZKZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04847311

Procedure details

A 1 liter glass reaction vessel was charged with 85.6 grams (0.375 mol) of 2,2-bis(4-hydroxyphenyl)propane, 151.2 grams (0.9 mol) of m-dinitrobenzene, 124.6 grams of potassium carbonate and 660 ml of N,N-dimethylformamide. The mixture was reacted for 10 hours at a temperature of 145°-150° C. After completing the reaction, the resultant mixture was cooled and filtered to remove potassium nitrite. The solvent was distilled off from the filtrate under reduced pressure. The residue was cooled to 65° C., added with 450 ml of methanol and stirred for an hour. The resulted crystals were filtered, washed with water, washed with methanol, and dried to obtain 164.8 grams (93.5% yield) of 2,2-bis[4-(3-nitrophenoxy)phenyl]propane as yellow brown crystals.
[Compound]
Name
glass
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
85.6 g
Type
reactant
Reaction Step Two
Quantity
151.2 g
Type
reactant
Reaction Step Two
Quantity
124.6 g
Type
reactant
Reaction Step Two
Quantity
660 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[N+]([C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([N+:27]([O-:29])=[O:28])[CH:22]=1)([O-])=O.[C:30](=[O:33])([O-])[O-].[K+].[K+]>CN(C)C=O>[N+:27]([C:23]1[CH:22]=[C:21]([CH:26]=[CH:25][CH:24]=1)[O:17][C:14]1[CH:15]=[CH:16][C:11]([C:8]([C:5]2[CH:6]=[CH:7][C:2]([O:33][C:30]3[CH:26]=[CH:21][CH:22]=[C:23]([N+:27]([O-:29])=[O:28])[CH:24]=3)=[CH:3][CH:4]=2)([CH3:10])[CH3:9])=[CH:12][CH:13]=1)([O-:29])=[O:28] |f:2.3.4|

Inputs

Step One
Name
glass
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
Quantity
85.6 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
151.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
124.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
660 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted for 10 hours at a temperature of 145°-150° C
Duration
10 h
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove potassium nitrite
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off from the filtrate under reduced pressure
ADDITION
Type
ADDITION
Details
added with 450 ml of methanol
FILTRATION
Type
FILTRATION
Details
The resulted crystals were filtered
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(OC2=CC=C(C=C2)C(C)(C)C2=CC=C(C=C2)OC2=CC(=CC=C2)[N+](=O)[O-])C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 164.8 g
YIELD: PERCENTYIELD 93.5%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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